molecular formula C14H20N6O2S B5200883 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine

Cat. No.: B5200883
M. Wt: 336.42 g/mol
InChI Key: SVBPAXKKIUWVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins that are involved in various biological processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine is its high potency and selectivity. The compound has been shown to exhibit strong activity against specific targets, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for research on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-(methylsulfonyl)-1-piperazinecarboxylic acid, followed by the addition of pyridazine-3-carbonitrile. The final product is obtained after several purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-11-10-12(2)20(17-11)14-5-4-13(15-16-14)18-6-8-19(9-7-18)23(3,21)22/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBPAXKKIUWVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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